Aurein 2.1
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Overview
Description
Aurein 21 is a small antimicrobial peptide derived from the skin secretions of the Australian green and golden bell frog, Litoria aurea This peptide is known for its potent antimicrobial properties, making it a subject of interest in the field of antimicrobial research Aurein 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Aurein 2.1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the principles of large-scale peptide synthesis can be applied. This involves optimizing the SPPS process for higher yields and purity, as well as scaling up the purification process. Advances in peptide synthesis technology, such as automated peptide synthesizers, have made it possible to produce peptides like this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Aurein 2.1 primarily undergoes reactions typical of peptides, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with enhanced properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products
The major products of these reactions are typically modified versions of the original peptide, such as oxidized or reduced forms, or analogs with substituted amino acids.
Scientific Research Applications
Aurein 2.1 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.
Biology: Investigated for its role in the innate immune system of amphibians and its antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
Aurein 2.1 exerts its antimicrobial effects by disrupting the microbial cell membrane. The peptide is amphipathic, meaning it has both hydrophobic and hydrophilic regions, allowing it to insert into the lipid bilayer of the membrane. This disruption leads to the formation of pores, causing leakage of cellular contents and ultimately cell death. The primary molecular targets are the lipid components of the microbial membrane.
Comparison with Similar Compounds
Aurein 2
Aurein 1.2: Another antimicrobial peptide from the same frog species, known for its broad-spectrum activity.
Aurein 2.6: Similar to aurein 2.1 but with slight variations in amino acid sequence, leading to differences in antimicrobial potency.
Aurein 3.1: A longer peptide with additional antimicrobial properties.
Compared to these similar compounds, this compound is unique in its specific amino acid sequence and its balance of hydrophobic and hydrophilic regions, which contribute to its potent antimicrobial activity.
Properties
Molecular Formula |
C76H130N18O20 |
---|---|
Molecular Weight |
1616.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H130N18O20/c1-16-45(14)63(94-70(107)53(34-59(99)100)89-69(106)51(31-40(4)5)88-68(105)50(30-39(2)3)83-56(96)35-79)75(112)93-61(43(10)11)73(110)86-48(26-20-22-28-77)66(103)85-49(27-21-23-29-78)67(104)91-62(44(12)13)74(111)92-60(42(8)9)72(109)81-36-57(97)82-46(15)64(101)87-52(33-47-24-18-17-19-25-47)65(102)80-37-58(98)84-55(38-95)71(108)90-54(76(113)114)32-41(6)7/h17-19,24-25,39-46,48-55,60-63,95H,16,20-23,26-38,77-79H2,1-15H3,(H,80,102)(H,81,109)(H,82,97)(H,83,96)(H,84,98)(H,85,103)(H,86,110)(H,87,101)(H,88,105)(H,89,106)(H,90,108)(H,91,104)(H,92,111)(H,93,112)(H,94,107)(H,99,100)(H,113,114)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |
InChI Key |
SKNUTXWGJKHCEH-UJOXCNDQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
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